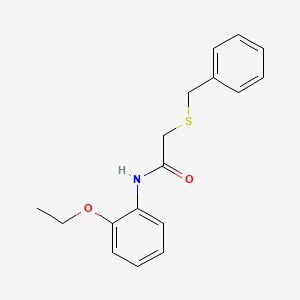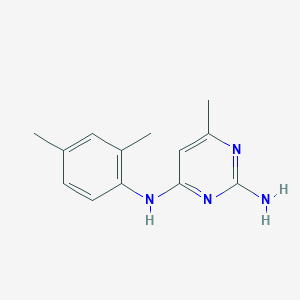![molecular formula C26H33N3O2 B6131186 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6131186.png)
2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as MCL-1 inhibitor, has shown promise in the treatment of various types of cancer and has been the subject of numerous studies in recent years.
作用機序
The mechanism of action of 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol involves binding to the 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol protein and preventing it from functioning properly. This leads to apoptosis, or programmed cell death, in cancer cells that rely on 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol for survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol have been extensively studied in vitro and in vivo. In addition to inducing apoptosis in cancer cells, this compound has also been shown to inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol protein. This allows researchers to target cancer cells that rely on this protein for survival without affecting healthy cells. However, the limitations of this compound include its relatively low solubility and stability, which can make it difficult to work with in certain applications.
将来の方向性
There are numerous future directions for research involving 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. One potential area of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, researchers may explore the use of this compound in combination with other cancer treatments to enhance its efficacy. Finally, further studies are needed to fully understand the potential advantages and limitations of using this compound in various scientific research applications.
合成法
The synthesis of 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol involves a multi-step process that requires the use of various reagents and catalysts. The exact synthesis method can vary depending on the specific application and desired purity of the compound.
科学的研究の応用
2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been shown to have significant potential for use in scientific research. Specifically, this compound has been studied for its ability to inhibit the activity of 2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, a protein that is often overexpressed in cancer cells and contributes to their survival.
特性
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-19-20(2)25(31-3)10-9-22(19)17-29-14-13-28(18-24(29)11-15-30)16-23-7-4-6-21-8-5-12-27-26(21)23/h4-10,12,24,30H,11,13-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWJTNMODSIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)


![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)